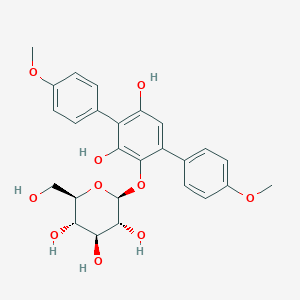
gliocladinin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
gliocladinin B is a natural product found in Gliocladium, Ophiocordyceps sinensis, and Sphaerostilbella with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Gliocladinin B has demonstrated significant antimicrobial properties against various pathogens. In a study evaluating p-terphenyl derivatives, this compound exhibited modest antimicrobial activity against Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent, particularly in combating resistant bacterial strains .
Table 1: Antimicrobial Activity of this compound
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several human tumor cell lines. Studies have shown that this compound can inhibit the growth of HeLa (cervical cancer) and HCT116 (colon cancer) cells. The observed IC50 values suggest that this compound possesses significant potential as an anticancer agent.
Table 2: Cytotoxicity of this compound
Potential Therapeutic Applications
Recent research highlights the potential therapeutic applications of this compound in drug development. Its ability to selectively inhibit certain biosynthetic pathways, particularly pyrimidine biosynthesis, positions it as a candidate for further investigation in the treatment of various diseases, including cancer and infectious diseases .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Ocular Infection : A report described an ocular infection caused by Gliocladium species, where topical treatment with voriconazole was administered. Although not directly involving this compound, it emphasizes the clinical relevance of Gliocladium species in medical applications .
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in tumor cells, suggesting its role in cancer therapy. Further research is needed to elucidate the mechanisms behind its cytotoxic effects .
Eigenschaften
Molekularformel |
C26H28O10 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-3,6-bis(4-methoxyphenyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O10/c1-33-15-7-3-13(4-8-15)17-11-18(28)20(14-5-9-16(34-2)10-6-14)22(30)25(17)36-26-24(32)23(31)21(29)19(12-27)35-26/h3-11,19,21,23-24,26-32H,12H2,1-2H3/t19-,21-,23+,24-,26+/m1/s1 |
InChI-Schlüssel |
CCJNSMAVIQYGNV-WZANBAKGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O |
Synonyme |
gliocladinin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















